[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as MK-2206, and it is a potent and selective allosteric inhibitor of Akt, which is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.
Mechanism Of Action
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate acts as an allosteric inhibitor of Akt, which is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is activated by phosphorylation, and it phosphorylates downstream targets that regulate cell growth, proliferation, and survival. [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate binds to the PH domain of Akt and induces a conformational change that inhibits its activation.
Biochemical and Physiological Effects:
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have significant biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces neuroinflammation and improves cognitive function in neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, which makes it an ideal tool for studying the Akt pathway. It also has low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, it has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate research. One potential direction is to study its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of Akt based on the structure of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. Additionally, it would be interesting to study the effects of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in combination with other drugs or treatments for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves several steps. The first step is the preparation of 2-chloropyridine-3-carboxylic acid, which is then reacted with cyclohexyl(methyl)carbamoyl chloride in the presence of a base to form the corresponding amide. The amide is then treated with methyl iodide in the presence of a base to form the final product, [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
Scientific Research Applications
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the major areas of application is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting the Akt pathway. It has also been studied for its potential applications in neurodegenerative diseases, where it has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-18(11-6-3-2-4-7-11)13(19)10-21-15(20)12-8-5-9-17-14(12)16/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXITZPKWPOVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.